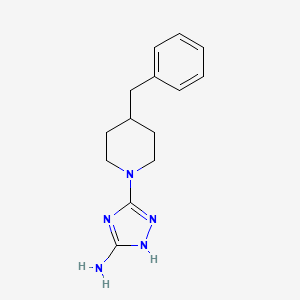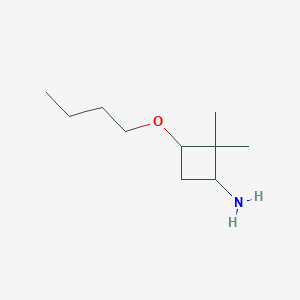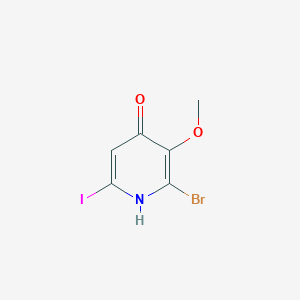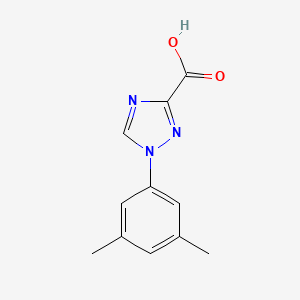![molecular formula C9H13BrN2O2 B1528607 2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol CAS No. 1249978-84-4](/img/structure/B1528607.png)
2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol
Vue d'ensemble
Description
“2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol” is a chemical compound with the CAS Number: 1249978-84-4 . It has a molecular weight of 261.12 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is 2-{2-[(5-bromo-2-pyridinyl)amino]ethoxy}ethanol . The InChI code is 1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 404.3±45.0 °C and a predicted density of 1.520±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Metabolic Pathways
The study of metabolic pathways and synthesis of related bromopyridines and ethoxyethanol derivatives provides insights into the potential uses of "2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol" in pharmacology and toxicology. For instance, the in vivo metabolism of psychoactive phenethylamines in rats suggests complex metabolic pathways, potentially relevant for understanding the metabolism of similar compounds (Kanamori et al., 2002).
Pyrolysis and Stability Analysis
Research on the pyrolysis of new psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, highlights the importance of understanding the thermal stability and degradation products of chemical compounds. This is crucial for assessing the risks associated with the inhalation of pyrolysis products and their potential toxic effects (Texter et al., 2018).
Molecular Recognition Studies
Investigations into molecular recognition, such as the study of supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, demonstrate the potential of "2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol" in forming complex structures through hydrogen bonding. These findings are relevant for the design of new materials and sensors (Varughese & Pedireddi, 2006).
Catalysis and Organic Synthesis
The compound's potential in catalysis and organic synthesis is underscored by studies on palladium-catalyzed carbonylation and other reactions involving similar bromopyridines and ethoxy compounds. These processes are foundational for creating pharmacologically active molecules and other functional materials (Gabriele et al., 2008).
Supramolecular Liquid-Crystalline Networks
Research on the self-assembly of multifunctional hydrogen-bonding molecules into supramolecular liquid-crystalline networks indicates potential applications in material science, particularly in the development of new liquid-crystalline materials (Kihara et al., 1996).
Propriétés
IUPAC Name |
2-[2-[(5-bromopyridin-2-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJINMEYWXPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)



![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)

![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)

![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)

![5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528545.png)
